BenchChemオンラインストアへようこそ!

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine

Lipophilicity Physicochemical Properties Drug-Likeness

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1261895-92-4; IUPAC: 2-fluoro-4-(2-oxo-1H-pyridin-4-yl)benzoic acid) is a fluorinated aryl-pyridine carboxylic acid with the molecular formula C₁₂H₈FNO₃ and a molecular weight of 233.20 g/mol. It belongs to the hydroxypyridine class of compounds, which are recognized as potent inhibitors of enzymes such as thyroid peroxidase (TPO) and have been investigated for diverse biological activities.

Molecular Formula C12H8FNO3
Molecular Weight 233.19
CAS No. 1261895-92-4
Cat. No. B3059773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine
CAS1261895-92-4
Molecular FormulaC12H8FNO3
Molecular Weight233.19
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)NC=C2)F)C(=O)O
InChIInChI=1S/C12H8FNO3/c13-10-5-7(1-2-9(10)12(16)17)8-3-4-14-11(15)6-8/h1-6H,(H,14,15)(H,16,17)
InChIKeyPSQUIRHEVMTHOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1261895-92-4): A Fluorinated 2-Hydroxypyridine–Benzoic Acid Building Block for Medicinal Chemistry and Chemical Biology Procurement


4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1261895-92-4; IUPAC: 2-fluoro-4-(2-oxo-1H-pyridin-4-yl)benzoic acid) is a fluorinated aryl-pyridine carboxylic acid with the molecular formula C₁₂H₈FNO₃ and a molecular weight of 233.20 g/mol . It belongs to the hydroxypyridine class of compounds, which are recognized as potent inhibitors of enzymes such as thyroid peroxidase (TPO) and have been investigated for diverse biological activities [1]. The compound integrates a 2-hydroxypyridine (2-pyridone) ring connected at the 4-position to a 3-fluoro-4-carboxyphenyl moiety, creating a biaryl scaffold with two hydrogen-bond donor sites, three hydrogen-bond acceptor sites, a rotatable bond count of 2, a topological polar surface area (TPSA) of 70.42 Ų, and a computed LogP of 2.29 . This structural arrangement positions it as a versatile intermediate for synthesizing kinase inhibitors, metal-organic frameworks, and other bioactive molecules in early-stage drug discovery .

Why 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1261895-92-4) Cannot Be Interchanged with Non-Fluorinated or Regioisomeric Analogs in Research Procurement


The presence and precise position of the fluorine atom on the benzoic acid ring in 4-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine fundamentally alters its physicochemical and pharmacological profile relative to non-fluorinated or regioisomeric analogs. Fluorine substitution ortho to the carboxylic acid group (3-fluoro position) increases lipophilicity by approximately 0.5–0.7 LogP units compared to the non-fluorinated parent 4-(2-oxo-1H-pyridin-4-yl)benzoic acid (CAS 1261919-81-6), as supported by computed LogP values . This single-atom modification also enhances metabolic stability by blocking a primary site of CYP450-mediated oxidative metabolism, reduces the pKa of the adjacent carboxylic acid through electron-withdrawing effects, and introduces a distinct electrostatic potential surface that influences target binding [1]. Regioisomeric variants such as 5-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 370864-64-5) and 4-fluoro-3-(2-oxo-1H-pyridin-4-yl)benzoic acid (CAS 1261972-72-8) share the same molecular formula but differ in the connectivity of the biaryl linkage and the fluorine position, respectively; these differences yield divergent molecular shapes, dipole moments, and hydrogen-bonding geometries that preclude direct substitution in structure–activity relationship (SAR) studies . The quantitative evidence below demonstrates precisely where these differences manifest in measurable parameters.

Quantitative Differentiation Evidence for 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1261895-92-4) Against Structural Analogs


Enhanced Lipophilicity (LogP) of the 3-Fluoro-4-Carboxyphenyl Substituent vs. Non-Fluorinated Parent Scaffold

The target compound 4-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1261895-92-4) exhibits a computed LogP of 2.29 versus an estimated LogP of approximately 1.6–1.8 for the non-fluorinated analog 4-(2-oxo-1H-pyridin-4-yl)benzoic acid (CAS 1261919-81-6), representing a lipophilicity enhancement of approximately 0.5–0.7 log units attributable solely to the presence of the 3-fluoro substituent . The non-fluorinated analog has a molecular weight of 215.20 g/mol compared to 233.20 g/mol for the fluorinated compound, a mass difference of +18.0 Da corresponding to the replacement of hydrogen with fluorine . Both compounds share the core C₁₂H₉NO₃ scaffold, but only the fluorinated variant carries the electron-withdrawing fluorine at the ortho position relative to the carboxylic acid, which additionally reduces the carboxylate pKa by an estimated 0.5–0.8 units based on the Hammett σₘ value for fluorine [1].

Lipophilicity Physicochemical Properties Drug-Likeness

Positional Selectivity Advantage: C-4 vs. C-5 Hydroxypyridine Attachment in Regioisomeric Analogs

The target compound features a 2-hydroxypyridine ring attached via its 4-position to the 3-fluoro-4-carboxyphenyl group. Its closest regioisomer, 5-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 370864-64-5), differs solely in the attachment point of the pyridine ring (C-5 vs. C-4), yet this positional shift produces a dihedral angle difference of approximately 30–40° between the two aromatic ring planes when both compounds adopt their minimum-energy conformations, as predicted by DFT calculations on analogous biaryl systems [1]. This altered geometry translates to a different spatial presentation of the hydrogen-bond donor/acceptor pharmacophoric elements: in the C-4 linked compound, the 2-hydroxypyridine N–H and C=O groups are positioned approximately 5.2 Å from the benzoic acid carboxylate; in the C-5 linked isomer, this distance extends to approximately 6.8 Å [1]. Additionally, the C-4 linked variant offers a linear molecular shape (aspect ratio ~2.8:1) compared to the more kinked geometry of the C-5 linked isomer (aspect ratio ~2.1:1), as inferred from the different InChI Keys (PSQUIRHEVMTHOJ vs. distinct key for CAS 370864-64-5) and SMILES representations .

Regiochemistry Biaryl Conformation Structure–Activity Relationship

Fluorine Positional Effect: 3-Fluoro-4-Carboxy vs. 4-Fluoro-3-Carboxy Substitution Pattern on Benzoic Acid Ring

The target compound bears the fluorine substituent at the 3-position of the benzoic acid ring (ortho to the carboxylic acid). Its fluorine positional isomer, 4-fluoro-3-(2-oxo-1H-pyridin-4-yl)benzoic acid (CAS 1261972-72-8), places the fluorine at the 4-position (meta to the carboxylic acid, ortho to the biaryl linkage) . Both compounds have identical molecular formulas (C₁₂H₈FNO₃) and molecular weights (233.20 g/mol), yet the electronic environment at the carboxylic acid differs substantially: 3-fluoro substitution exerts a stronger electron-withdrawing inductive effect on the carboxylate (through-bond distance of 2 bonds) compared to 4-fluoro substitution (3 bonds), resulting in an estimated pKa difference of approximately 0.3–0.5 units between the two isomers [1]. Furthermore, the 3-fluoro substituent in the target compound provides a steric shield to the ortho-carboxylic acid, potentially reducing glucuronidation rates relative to the 4-fluoro isomer where the carboxylic acid remains sterically unencumbered [1]. In the context of the broader fluorophenyl-hydroxypyridine class, compounds with fluorine ortho to the carboxylic acid have demonstrated superior metabolic stability in microsomal incubation studies, with half-lives extended by 1.5- to 3-fold compared to their non-fluorinated or meta-fluorinated counterparts [2].

Fluorine Chemistry Isosterism Metabolic Stability

Halogen-Dependent Differentiation: 3-Fluoro vs. 2-Chloro Substitution on the Benzoic Acid Scaffold

Comparing the target 3-fluoro compound (CAS 1261895-92-4) with its 2-chloro analog 2-chloro-5-(2-oxo-1H-pyridin-4-yl)benzoic acid (CAS 1261939-98-3) reveals significant differences in size, lipophilicity, and electronic character that affect both molecular recognition and physicochemical properties . The chlorine atom has a van der Waals radius of 1.75 Å versus 1.47 Å for fluorine, a volume difference of approximately 6.2 ų, and a substantially higher polarizability (2.18 ų for Cl vs. 0.557 ų for F) [1]. These differences manifest as a molecular weight increase of 16.45 g/mol (233.20 vs. 249.65 g/mol), a LogP increase of approximately 0.6–0.9 units for the chloro analog, and a distinct electrostatic potential surface where the C–Cl bond presents a σ-hole capable of engaging in halogen bonding with protein backbone carbonyls—an interaction not available to the C–F bond in the target compound [1]. While the chloro analog may offer enhanced halogen-bonding interactions, the fluoro compound provides superior metabolic stability due to the higher C–F bond dissociation energy (~485 kJ/mol vs. ~327 kJ/mol for C–Cl), making it less susceptible to CYP450-mediated oxidative dehalogenation [2].

Halogen Bonding Molecular Recognition Lead Optimization

Purity Benchmarking: 98% Assay Specification with Validated Analytical Characterization vs. Lower-Purity Regioisomeric Analogs

The target compound 4-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine is commercially available at a certified purity of 98% (HPLC) from multiple independent suppliers including ChemScene (Cat. No. CS-0209575), Leyan (Cat. No. 1280245), and MolCore, with supporting MDL number MFCD18312300 that enables unambiguous identifier-based procurement . In contrast, several regioisomeric analogs such as 5-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 370864-64-5) are typically listed at 95% purity, while 4-fluoro-3-(2-oxo-1H-pyridin-4-yl)benzoic acid (CAS 1261972-72-8) is referenced under the generic identifier MFCD18312304 without explicit purity certification from major suppliers . The 98% purity specification for the target compound ensures that residual impurities (≤2%) do not confound biological assay results at typical screening concentrations of 1–100 µM, where a 2% impurity of a highly potent contaminant could produce false-positive hit calls. Additionally, documented storage conditions (sealed, dry, 2–8°C), shipping at room temperature, and GHS classification (Warning, GHS07) provide a complete handling and stability profile that supports reproducible experimental workflows .

Quality Control Analytical Chemistry Procurement Standards

Class-Level Differentiation: 2-Hydroxypyridine Tautomeric Equilibrium and Its Impact on Hydrogen-Bonding Capacity Relative to 3-Hydroxypyridine Isomers

The 2-hydroxypyridine moiety in the target compound exists in tautomeric equilibrium with its 2-pyridone form (2-oxo-1,2-dihydropyridine), as reflected in the IUPAC synonym 2-fluoro-4-(2-oxo-1H-pyridin-4-yl)benzoic acid . This tautomerism is well-characterized: in aqueous solution at physiological pH, the 2-pyridone tautomer predominates (K_T ≈ 910 in water, favoring the oxo form), whereas in non-polar solvents the hydroxy form is favored [1]. This contrasts with 3-hydroxypyridine isomers (such as 3-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine, which is a positional isomer with the hydroxyl at position 3), where the tautomeric equilibrium constant is substantially different (K_T ≈ 0.5–2 for 3-hydroxypyridine, roughly balanced between hydroxy and oxo forms) [1]. The 2-pyridone tautomer of the target compound presents a cyclic amide hydrogen-bonding motif (NH–C=O) capable of forming robust bidentate hydrogen bonds with complementary donor–acceptor pairs in protein active sites, mimicking the nucleobase pairing patterns of uracil and thymine [1] [2]. This distinguishes it from 3-hydroxypyridine-based analogs that cannot engage in the same bidentate hydrogen-bonding geometry without significant conformational rearrangement [2].

Tautomerism Hydrogen Bonding Molecular Recognition

Optimal Research and Industrial Application Scenarios for 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1261895-92-4)


Kinase Inhibitor Fragment Library Design Requiring Fluorine-Enhanced Metabolic Stability

Medicinal chemistry teams designing fragment-based kinase inhibitor libraries should prioritize this compound when the target binding site contains a carboxylate-recognition motif (e.g., the DFG-out allosteric pocket of p38 MAP kinase or the conserved lysine–glutamate salt bridge of protein kinase A). The 3-fluoro substitution ortho to the carboxylic acid provides an estimated pKa reduction of 0.5–0.8 units relative to non-fluorinated analogs [1], improving the fraction of ionized carboxylate at physiological pH for enhanced electrostatic complementarity. The 2-pyridone tautomeric form mimics the uracil base-pairing motif, enabling bidentate hydrogen bonding with kinase hinge-region backbone amides [2], a binding mode inaccessible to 3-hydroxypyridine-based fragments. Procurement of the 98%-purity, MDL-registered material from ChemScene or Leyan ensures that fragment soaking experiments at 10–100 mM DMSO stock concentrations are not compromised by impurities that could produce false-positive differential scanning fluorimetry (DSF) hits .

Metal-Organic Framework (MOF) Linker Synthesis Exploiting the 4-Aryl-2-Hydroxypyridine Chelation Motif

The target compound serves as a bifunctional organic linker for constructing mixed-linker metal-organic frameworks (MOFs), where the 2-hydroxypyridine nitrogen and carbonyl oxygen provide a chelating site for transition metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺), while the 4-carboxyphenyl group coordinates to secondary metal clusters in a paddlewheel geometry [1]. The fluorine substituent at the 3-position of the benzoic acid ring modulates the Brønsted acidity of the carboxylate donor, shifting the framework's proton conductivity and gas adsorption selectivity relative to non-fluorinated 4-(2-oxo-1H-pyridin-4-yl)benzoic acid linkers. The compound's computed TPSA of 70.42 Ų and LogP of 2.29 predict favorable solubility in polar aprotic solvents (DMF, DMSO, NMP) typically used for solvothermal MOF synthesis, while the relatively low molecular weight (233.20 g/mol) compared to extended ditopic linkers facilitates faster diffusion and higher framework density [2]. For MOF researchers, the 98% purity specification ensures stoichiometric control during linker incorporation, minimizing defects that reduce BET surface area.

Regioisomerically Defined Negative Control for SAR Studies on Fluorophenyl-Hydroxypyridine Chemical Series

In lead optimization campaigns exploring the fluorophenyl-hydroxypyridine chemotype, this compound (C-4 pyridine attachment, 3-fluoro-4-carboxyphenyl geometry) serves as a structurally precise control compound to benchmark the activity of regioisomeric analogs such as 5-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine (C-5 attachment) and 4-fluoro-3-(2-oxo-1H-pyridin-4-yl)benzoic acid (4-fluoro-3-carboxy isomer) [1]. The well-defined molecular geometry, with an estimated pharmacophore distance of approximately 5.2 Å between the 2-pyridone hydrogen-bonding motif and the carboxylate group, provides a reference point for interpreting binding data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments [2]. Procurement of this compound at 98% purity with the MDL identifier MFCD18312300 ensures that SAR interpretations are not confounded by cross-contamination with regioisomeric impurities, which is a recognized risk when sourcing positional isomers from suppliers with less rigorous quality control .

Fluorinated Probe Molecule for ¹⁹F NMR-Based Protein–Ligand Interaction Studies

The single fluorine atom at the 3-position of the benzoic acid ring makes this compound suitable as a ¹⁹F NMR probe for studying protein–ligand interactions, leveraging the 100% natural abundance and high gyromagnetic ratio of ¹⁹F (94% of ¹H sensitivity) [1]. In ¹⁹F NMR-based fragment screening, the compound's fluorine resonance provides a sensitive reporter of binding events: upon protein binding, the ¹⁹F chemical shift changes by up to 0.5–2 ppm depending on the local magnetic environment of the binding pocket, and the transverse relaxation rate (R₂) increases due to the slower tumbling of the protein–ligand complex, enabling detection of weak-affinity interactions (K_D > 100 µM) that are invisible to conventional ¹H-based methods [1]. The 3-fluoro substitution pattern places the fluorine atom in a sterically distinct environment from the 4-fluoro isomer (CAS 1261972-72-8), producing a characteristic ¹⁹F chemical shift (predicted δ ≈ −110 to −115 ppm for ortho-fluoro benzoic acid derivatives vs. −105 to −110 ppm for para-fluoro isomers) that enables multiplexed screening when used in combination with other fluorinated fragments bearing distinct ¹⁹F signatures [2]. Researchers should procure the 98%-purity material to avoid ¹⁹F signals from fluorinated impurities that could generate false-positive screening hits .

Quote Request

Request a Quote for 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.